4-Iodoindoline hydrochloride
Overview
Description
4-Iodoindoline hydrochloride: is a chemical compound with the molecular formula C8H9ClIN It is a derivative of indoline, where an iodine atom is substituted at the fourth position of the indoline ring, and it is present in its hydrochloride salt form
Mechanism of Action
Target of Action
4-Iodoindoline hydrochloride, like other indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that halogenated indoles have been reported to activate the glutamate-gated chloride channel (glucl), a prominent target for drug selection and design in parasitology . This activation can lead to various biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
For instance, indole is a signaling molecule produced by both bacteria and plants, affecting microbial interactions, particularly in the human gut .
Result of Action
Halogenated indoles have been reported to induce parasite death and form giant vacuoles in nematodes, leading to a form of non-apoptotic death known as methuosis .
Action Environment
It’s important to note that the biological activity of indole derivatives can be influenced by various factors, including the presence of other molecules, ph, temperature, and the specific characteristics of the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodoindoline hydrochloride typically involves the iodination of indoline. One common method is the electrophilic aromatic substitution reaction, where indoline is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the selective iodination at the fourth position of the indoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified by recrystallization or chromatography techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Iodoindoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives, which are valuable intermediates in organic synthesis.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding indoline or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Substitution Reactions: Products include various substituted indoline derivatives, depending on the nucleophile used.
Oxidation Reactions: Indole derivatives are the major products.
Reduction Reactions: Indoline or other reduced forms of the compound.
Scientific Research Applications
Chemistry: 4-Iodoindoline hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated indoles on biological systems. It has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound have shown promise in preclinical studies as potential drugs for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is employed in the production of dyes, pigments, and polymers with specific properties.
Comparison with Similar Compounds
4-Bromoindoline hydrochloride: Similar to 4-Iodoindoline hydrochloride but with a bromine atom instead of iodine. It has similar reactivity but different physicochemical properties.
4-Chloroindoline hydrochloride: Contains a chlorine atom at the fourth position. It is less reactive than the iodine derivative but still useful in organic synthesis.
4-Fluoroindoline hydrochloride: Features a fluorine atom, which imparts different electronic properties to the compound, affecting its reactivity and biological activity.
Uniqueness: this compound is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and can lead to different biological activities compared to its bromo, chloro, and fluoro counterparts.
Properties
IUPAC Name |
4-iodo-2,3-dihydro-1H-indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMCGYGGYMQFFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696136 | |
Record name | 4-Iodo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-37-8 | |
Record name | 1H-Indole, 2,3-dihydro-4-iodo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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